molecular formula C18H38OSn B14276203 Tributyl(3-ethoxybut-1-EN-1-YL)stannane CAS No. 161980-10-5

Tributyl(3-ethoxybut-1-EN-1-YL)stannane

Cat. No.: B14276203
CAS No.: 161980-10-5
M. Wt: 389.2 g/mol
InChI Key: BCQJNYSKPDNPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(3-ethoxybut-1-en-1-yl)stannane is an organotin reagent of significant value in synthetic organic chemistry, primarily functioning as a versatile coupling partner in transition-metal-catalyzed reactions. Its core application lies in Stille cross-coupling, a powerful carbon-carbon bond-forming reaction, where it acts as a masked vinyl anion equivalent. The structure of this reagent, featuring an ethoxy substituent on the vinyl chain, makes it a valuable synthetic building block for the controlled introduction of functionalized alkene segments into more complex target molecules. Researchers utilize this compound for the synthesis of elaborated olefins, which are key intermediates in developing pharmaceuticals, agrochemicals, and advanced materials. The ethoxy group can serve as a protected carbonyl equivalent or be further manipulated, enhancing the reagent's utility in multi-step synthetic sequences. As with all organotin compounds, proper safety precautions must be observed during handling due to potential toxicity. This product is intended for use in a controlled laboratory setting by qualified professionals. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

161980-10-5

Molecular Formula

C18H38OSn

Molecular Weight

389.2 g/mol

IUPAC Name

tributyl(3-ethoxybut-1-enyl)stannane

InChI

InChI=1S/C6H11O.3C4H9.Sn/c1-4-6(3)7-5-2;3*1-3-4-2;/h1,4,6H,5H2,2-3H3;3*1,3-4H2,2H3;

InChI Key

BCQJNYSKPDNPGI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC(C)OCC

Origin of Product

United States

Synthetic Methodologies for Tributyl 3 Ethoxybut 1 En 1 Yl Stannane and Analogous Alkenylstannanes

Direct Synthetic Routes to Alkenylstannanes

Direct routes to alkenylstannanes involve the formation of a carbon-tin bond at an sp²-hybridized carbon atom. These methodologies are prized for their efficiency and are broadly categorized based on the nature of the key reagents and reaction mechanisms.

Formation via Allylic Organometallic Reagents and Organostannyl Electrophiles

A foundational approach to synthesizing alkenylstannanes involves the reaction of a nucleophilic allylic organometallic species with an electrophilic organotin compound, typically an organostannyl halide.

The Grignard reaction is a classic and versatile method for forming carbon-tin bonds. wikipedia.org In this context, an allylic Grignard reagent (an organomagnesium halide) acts as the nucleophile, attacking the tin atom of an organostannyl halide, such as tributyltin chloride. The reaction proceeds via a nucleophilic substitution mechanism, displacing the halide to form the desired alkenylstannane and a magnesium salt byproduct. wikipedia.orggelest.com

The general transformation can be represented as: R-MgX + R'3Sn-Y → R-SnR'3 + MgXY (where R is an allylic group, X and Y are halogens)

The preparation of Grignard reagents themselves involves the reaction of an alkyl or alkenyl halide with magnesium metal, often in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction's success can be sensitive to the purity of the magnesium and the absence of moisture. masterorganicchemistry.com

An alternative strategy involves reversing the polarity of the reactants. In this method, a nucleophilic organostannylmetal compound, such as tributylstannyllithium (Bu₃SnLi), reacts with an electrophilic substrate like an allylic halide. Tributylstannyllithium can be prepared from precursors like tributyltin hydride or tributyltin chloride by reaction with a strong base such as lithium diisopropylamide (LDA). orgsyn.org

The reaction of tributylstannyllithium with an appropriate electrophile provides a direct route to the organostannane. orgsyn.org For instance, its reaction with an α-alkoxy substituted electrophile could theoretically yield a structure analogous to the target compound.

In addition to lithium-based reagents, other highly reactive organostannylmetal compounds can be employed. Stannylpotassium (Sn-K) reagents, for example, can be generated by reacting silylstannanes with potassium tert-butoxide (t-BuOK). nih.gov These potassium-based anions exhibit enhanced reactivity compared to their lithium counterparts, which can be advantageous for reactions with less reactive electrophiles or sterically hindered substrates. nih.gov

Copper-Mediated Stannylation Reactions (e.g., Stannylcopper Compounds)

Copper-catalyzed or mediated reactions offer powerful and selective methods for synthesizing alkenylstannanes. These reactions often proceed under milder conditions than traditional Grignard or organolithium chemistry and can provide excellent control over regioselectivity and stereoselectivity. rsc.orgrsc.org

A prominent example is the copper-catalyzed hydrostannylation of alkynes, which can be tuned to produce branched (α-adducts) or linear (β-adducts) alkenylstannanes. rsc.orgnii.ac.jp In these processes, a copper catalyst activates a distannane (e.g., hexamethyldistannane) or a silylstannane reagent in the presence of a proton source like water. rsc.orgnii.ac.jp The resulting active copper-stannyl species then adds across the alkyne's triple bond. The choice of ligands and copper source can significantly influence the reaction's outcome. rsc.orgnii.ac.jp

Table 1: Examples of Copper-Catalyzed α-Hydrostannylation of Terminal Alkynes

Alkyne Substrate Stannylating Reagent Catalyst System Product Selectivity (α:β) Yield (%) Source
1-Tetradecyne Me₃Sn-SnMe₃ / H₂O Cu(OAc)₂ / PtBu₃ 91:9 71 nii.ac.jp
Phenylacetylene Me₃Sn-SnMe₃ / H₂O Cu(OAc)₂ / PtBu₃ >99:1 75 nii.ac.jp
1-Ethynylcyclohexene Me₃Sn-SnMe₃ / H₂O Cu(OAc)₂ / PtBu₃ >99:1 82 nii.ac.jp

This table presents data on the synthesis of various branched alkenylstannanes, illustrating the high α-selectivity achievable with copper catalysis.

Hydrostannation Approaches for Alkenylstannane Formation

Hydrostannation, the addition of a tin hydride (Sn-H) bond across a carbon-carbon multiple bond, is one of the most direct and atom-economical methods for preparing alkenylstannanes from alkynes. qub.ac.ukresearchgate.net The reaction can be initiated by radicals or catalyzed by various transition metals, with the choice of method dictating the stereochemical and regiochemical outcome. researchgate.net

Radical Hydrostannation : This classic approach typically uses an initiator like azobisisobutyronitrile (AIBN) with heating. It often results in a mixture of E and Z isomers, with the E-isomer (anti-Markovnikov addition) generally favored. researchgate.net

Transition Metal-Catalyzed Hydrostannation : Catalysis by transition metals, particularly palladium, platinum, molybdenum, and rhodium complexes, provides superior control over selectivity. qub.ac.ukresearchgate.netresearchgate.net Palladium catalysts, for example, are widely used and typically yield the (E)-alkenylstannane via a syn-addition mechanism. researchgate.net The specific catalyst and reaction conditions can be tuned to favor different isomers, providing access to a wide range of structurally defined alkenylstannanes. qub.ac.ukresearchgate.net

Table 2: Selectivity in Alkyne Hydrostannation

Method Catalyst / Initiator Typical Selectivity Notes Source
Radical AIBN Mixture of regioisomers, often favors (E)-β-adduct Lacks stereochemical control researchgate.net
Palladium-Catalyzed Pd(PPh₃)₄ High selectivity for (E)-β-adducts (syn-addition) Most common method for (E)-isomers researchgate.net
Molybdenum-Catalyzed Mo-based complexes Can provide (Z)-β-adducts (anti-addition) Offers complementary selectivity to palladium researchgate.net

Reduction of Organotin Halides as Precursors

Organotin hydrides, the key reagents for hydrostannation, are typically prepared by the reduction of corresponding organotin halides. wikipedia.org For example, the widely used tributyltin hydride (Bu₃SnH) is generated by reducing tributyltin chloride (Bu₃SnCl) or bis(tributyltin) oxide. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org

The reaction is as follows: 4 R₃SnCl + LiAlH₄ → 4 R₃SnH + LiCl + AlCl₃

Once synthesized, the organotin hydride can be purified and used in subsequent hydrostannation reactions as described in the previous section. This two-step sequence—reduction of an organotin halide followed by hydrostannation of an alkyne—constitutes an important indirect route to alkenylstannanes. wikipedia.orgorganic-chemistry.org

Exchange Reactions for Organotin Hydride Intermediates

Organotin hydrides, particularly tributyltin hydride ((C₄H₉)₃SnH or Bu₃SnH), are versatile precursors for generating other reactive organotin intermediates. organic-chemistry.org These intermediates are crucial for the synthesis of complex organostannanes. One common method involves the reaction of tributyltin hydride with a strong base, such as lithium diisopropylamide (LDA), to form a tributylstannyl lithium (Bu₃SnLi) reagent. orgsyn.org This process is an exchange reaction where the hydrogen atom on the tin is exchanged for a lithium atom.

The generation of these stannyl (B1234572) anions is fundamental for their subsequent reaction with electrophiles. For example, the tributylstannyl anion can then participate in nucleophilic addition to aldehydes or ketones. orgsyn.orgorgsyn.org Furthermore, tributyltin hydride can be generated in situ from tributyltin chloride (Bu₃SnCl) using a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a fluoride (B91410) source such as potassium fluoride (KF). msu.edunih.gov This in situ generation avoids the direct handling of the often unstable and toxic tributyltin hydride and represents another form of exchange, where the chloride is replaced by a hydride. msu.edunih.gov These exchange reactions significantly broaden the utility of organotin hydrides in organic synthesis. organic-chemistry.org

Analogous Synthetic Strategies for Related Functionalized Alkenylstannanes

The synthesis of functionalized alkenylstannanes often employs strategies analogous to those used for the title compound. These methods include the catalyzed addition of a tin hydride across a carbon-carbon triple bond (hydrostannylation) or the transmetalation of an organoborane.

The synthesis of specific isomers of alkenylstannanes, such as (E)-tributyl(3-methylbut-1-en-1-yl)stannane, relies on stereoselective methods. A highly effective and general approach for preparing (E)-vinylstannanes is the hydrostannylation of terminal alkynes. organic-chemistry.orgresearchgate.net This reaction involves the addition of tributyltin hydride across the alkyne's triple bond. The stereoselectivity (favoring the E-isomer) and regioselectivity (favoring the tin addition at the terminal carbon) can be controlled by using transition metal catalysts. organic-chemistry.orgacs.org

For the synthesis of (E)-tributyl(3-methylbut-1-en-1-yl)stannane, the precursor would be the terminal alkyne 3-methyl-1-butyne. The reaction would be performed with tributyltin hydride in the presence of a suitable catalyst, such as a palladium complex.

Parameter Condition Purpose
Starting Material 3-methyl-1-butyneProvides the carbon skeleton for the final product.
Reagent Tributyltin Hydride (Bu₃SnH)Source of the tributylstannyl group.
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)Controls the regio- and stereoselectivity of the addition. researchgate.netresearchgate.net
Solvent Anhydrous THF or BenzeneProvides an inert medium for the reaction. msu.edu
Temperature Varies (e.g., 65-80 °C)Influences reaction rate and selectivity. msu.edu
Expected Product (E)-Tributyl(3-methylbut-1-en-1-yl)stannaneThe desired stereoisomer.

Another powerful method involves the hydroboration of the alkyne followed by a boron-tin transmetalation, which typically yields (E)-vinylstannanes with very high stereoselectivity. orgsyn.org

The synthesis of tributyl(1-ethoxyvinyl)stannane (B1298054), an ether-substituted vinylstannane, can be achieved through the reaction of a lithiated intermediate with a tributyltin electrophile. chemicalbook.com A common procedure involves the deprotonation of an appropriate precursor with a strong base followed by quenching with tributyltin chloride.

A detailed synthetic protocol involves the following steps:

A solution of n-butyllithium in hexane (B92381) is slowly added to a solution containing a base like potassium ethoxide and tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -40 °C). chemicalbook.com

Vinyl methyl ether, dissolved in anhydrous tetrahydrofuran (THF), is then added dropwise to the mixture, maintaining a low temperature. chemicalbook.com

After allowing the reaction to proceed, the mixture is cooled further (e.g., to -78 °C), and tributyltin chloride dissolved in THF is added. chemicalbook.com

The reaction is quenched with a saturated ammonium (B1175870) chloride solution, and the product is extracted with an organic solvent like hexane. chemicalbook.com

The final product is purified by vacuum distillation. chemicalbook.com

This method provides a reliable route to α-alkoxy-substituted vinylstannanes, which are valuable reagents in organic synthesis, particularly in Stille cross-coupling reactions.

Stereochemical Control and Regioselectivity in Alkenylstannane Synthesis

Achieving high stereochemical and regiochemical control is a central challenge in the synthesis of alkenylstannanes. The hydrostannylation of alkynes is a primary method where these factors are critical. rsc.org The choice of catalyst and reaction conditions determines which of the three possible isomers—the α-adduct, the (E)-β-adduct, or the (Z)-β-adduct—is formed. rsc.org

Radical Conditions : Free-radical-initiated hydrostannylation often leads to the formation of (E/Z)-mixtures of the β-adduct. researchgate.netrsc.org

Transition Metal Catalysis :

Palladium and Molybdenum : Catalysts based on palladium and molybdenum are widely used and can provide high selectivity for specific isomers. msu.eduacs.org For instance, molybdenum catalysts can favor the formation of the proximal vinylstannane (α-adduct). msu.edu

Copper : Copper-catalyzed hydrostannylation can be tuned to produce branched alkenylstannanes with excellent α-selectivity. rsc.org

Magnesium : Magnesium-based catalysts offer an alternative to transition metals and can provide high yields and selectivities, producing (Z)-vinylstannanes from internal alkynes and (E)-vinylstannanes from terminal alkynes with adjusted conditions. organic-chemistry.orgorganic-chemistry.org

The table below summarizes the selectivity of different catalytic systems for the hydrostannylation of terminal alkynes.

Catalyst System Typical Major Product Selectivity Type Reference
Radical Initiator (e.g., AIBN)(E/Z)-β-vinylstannaneModerate Stereoselectivity rsc.org
Palladium Complexes(E)-β-vinylstannane or α-vinylstannaneHigh Regio- and Stereoselectivity organic-chemistry.orgacs.org
Molybdenum Complexesα-vinylstannane (proximal)High Regioselectivity msu.edu
Copper/t-Butylphosphineα-vinylstannaneExcellent α-Selectivity rsc.org
Magnesium (MgBu₂)(E)-β-vinylstannaneGood Stereoselectivity organic-chemistry.org

Another highly stereoselective route is the hydroboration of an alkyne with a reagent like dicyclohexylborane (B74569) to form an (E)-vinylborane, which then undergoes a boron-to-tin transmetalation with tributyltin methoxide (B1231860) to give the (E)-vinylstannane with high purity. orgsyn.org

Post-Synthetic Processing and Purification Methodologies

The purification of organotin compounds like alkenylstannanes requires specific techniques to remove reagents, catalysts, and byproducts while avoiding decomposition of the target molecule.

Chromatography is a principal method for the purification of organostannanes. orgsyn.org However, care must be taken as these compounds can be sensitive to the stationary phase.

Silica (B1680970) Gel Chromatography : This is a common technique, but the acidic nature of standard silica gel can sometimes lead to protodestannylation (cleavage of the carbon-tin bond). orgsyn.org To mitigate this, silica gel can be deactivated by treatment with a base, such as triethylamine, which is added to the eluent. orgsyn.org The crude product is often concentrated onto a small amount of silica gel before being loaded onto the column. orgsyn.org

Alumina (B75360) Chromatography : Alumina, being more basic than silica, is another effective stationary phase for the purification of organostannanes and can be a better choice for acid-sensitive compounds. orgsyn.org A typical elution system might involve a non-polar solvent like hexane with a small percentage of a more polar solvent like ethyl acetate. orgsyn.org

Filtration : A simple filtration through a plug of silica or alumina can be effective for removing residual metal catalysts from hydrostannylation reactions. rsc.org

In addition to chromatography, vacuum distillation is a viable method for purifying thermally stable, liquid organostannanes. orgsyn.orgchemicalbook.com

Technique Stationary Phase Typical Eluent Application Notes Reference
Column ChromatographySilica GelHexane/Ethyl AcetateOften requires deactivation with a base (e.g., triethylamine) to prevent product degradation. orgsyn.org
Column ChromatographyAluminaHexane/Ethyl AcetateA good alternative for acid-sensitive organostannanes. orgsyn.org
FiltrationSilica GelN/APrimarily used for the removal of catalyst residues post-reaction. rsc.org
Vacuum DistillationN/AN/ASuitable for thermally stable, non-solid products. orgsyn.orgchemicalbook.com

Distillation under Reduced Pressure

Distillation under reduced pressure, also known as vacuum distillation, is a crucial purification technique for thermally sensitive or high-boiling point compounds like Tributyl(3-ethoxybut-1-en-1-yl)stannane and its analogs. By lowering the pressure above the liquid, the boiling point is significantly reduced, thereby preventing decomposition that might occur at higher temperatures. This method is widely employed in the synthesis of organotin compounds to isolate the desired product from reaction mixtures containing starting materials, catalysts, and byproducts.

The purification of various tributyltin derivatives often relies on this technique. For instance, in the synthesis of different alkyltin chlorides, the products are typically purified by distillation at reduced pressure to separate the desired components. This process is effective for separating compounds with different boiling points within a product mixture.

The table below presents the distillation data for some analogous tributylstannane compounds, illustrating the typical conditions required for their purification.

Interactive Data Table: Distillation Parameters of Analogous Tributylstannanes

Compound NameBoiling Point (°C)Pressure (mmHg)
Tributyl(1-ethoxyvinyl)stannane85 - 860.1
Tributyl[(1E)-1-propen-1-yl]stannaneNot specifiedNot specified
Tributyl(1-propynyl)tin277760 (Atmospheric)
Dibutyltin (B87310) dichloride140 - 14310

The data indicates that tributylstannanes with relatively simple alkenyl or alkynyl groups can be effectively purified by vacuum distillation. For example, Tributyl(1-ethoxyvinyl)stannane, a compound structurally similar to the target compound, distills at a relatively low temperature under high vacuum. In contrast, compounds like Tributyl(1-propynyl)tin have a much higher boiling point at atmospheric pressure, underscoring the necessity of reduced pressure for their distillation to avoid thermal degradation. The conditions used for dibutyltin dichloride also highlight the utility of vacuum distillation for organotin halides. Based on these examples, it is anticipated that this compound would also be purified under similar high vacuum conditions, likely with a boiling point in the range of other substituted alkenylstannanes.

Reactivity and Mechanistic Investigations of Tributyl 3 Ethoxybut 1 En 1 Yl Stannane

Metal-Catalyzed Coupling Reactions

Organostannanes are most renowned for their application in palladium-catalyzed cross-coupling reactions, a field that has revolutionized the formation of carbon-carbon bonds.

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of synthetic organic chemistry, involving the coupling of an organostannane with an organic electrophile, typically catalyzed by a palladium(0) complex. The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.comyoutube.com

Coupling with Aryl/Alkenyl Halides and Triflates

Tributyl(3-ethoxybut-1-en-1-yl)stannane, as a vinylstannane, is an anticipated substrate for Stille cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds by coupling with various sp2-hybridized carbon electrophiles, including aryl and alkenyl halides (I, Br, Cl) and triflates (OTf). nih.govresearchgate.net The utility of the Stille coupling is enhanced by its tolerance for a wide array of functional groups and the often mild reaction conditions required. youtube.com

The general scheme for the coupling of a vinylstannane with an aryl or alkenyl halide/triflate is depicted below. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in the presence of a ligand and various additives to optimize yield and reaction rate. The choice of solvent, temperature, and additives can be crucial for the successful coupling of specific substrates. researchgate.net

General Reaction Scheme: R-Sn(Bu)₃ + R'-X → R-R' + X-Sn(Bu)₃ (where R = 3-ethoxybut-1-en-1-yl; R' = Aryl or Alkenyl; X = Halide or OTf)

While specific examples detailing the use of this compound are scarce, research on similar molecules like tributyl(1-ethoxyvinyl)stannane (B1298054) demonstrates the feasibility of such transformations. nih.govsynthonix.com The reactivity of the C-Sn bond in vinylstannanes is central to the transmetalation step in the Stille catalytic cycle. msu.edu

Table 1: Representative Palladium Catalysts and Conditions for Stille Cross-Coupling

CatalystLigandBase/AdditiveSolventTypical Temperature (°C)
Pd(PPh₃)₄------Toluene, Dioxane80-110
Pd₂(dba)₃P(t-Bu)₃CsFTHF, Dioxane25-100
PdCl₂(PPh₃)₂---Cu(I) saltsNMP, DMF60-120
Applications in Synthesis of Indole (B1671886) Derivatives and Other Heterocycles

The Stille coupling reaction is a powerful tool for the synthesis of complex heterocyclic structures, including indole derivatives, which are prevalent motifs in pharmaceuticals and natural products. nih.gov Palladium-catalyzed reactions provide a direct method for the C-C bond construction necessary to build or functionalize the indole core. rsc.org

For instance, a vinylstannane could be coupled with a halogenated indole precursor to introduce the 3-ethoxybut-1-en-1-yl moiety onto the indole ring system. This functionalized intermediate could then be subjected to further transformations. The versatility of palladium catalysis allows for the strategic formation of bonds that would be challenging to achieve through traditional methods. nih.govrsc.org Although direct application of this compound in indole synthesis is not explicitly reported, the general methodology is well-established for a variety of organostannanes.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze transformations of organostannanes. rsc.orgnih.govmdpi.comresearchgate.net While less common than the Stille reaction, metals like nickel, copper, and rhodium can mediate cross-coupling and other reactions. These alternative catalytic systems can offer different reactivity profiles, selectivities, and functional group tolerances. For vinylstannanes, these transformations might include conjugate additions, carbonylations, or other coupling processes. The specific reaction pathway is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Addition Reactions to Unsaturated Systems

Organostannanes can also function as nucleophiles in addition reactions, particularly to polarized pi systems like carbonyl groups.

Lewis Acid Catalyzed Allylation of Carbonyl Compounds

The structure of this compound contains a vinylstannane moiety that is allylic to an ethoxy group. This arrangement suggests potential for reactivity as an allylating agent. In the presence of a Lewis acid, allylstannanes are known to add to carbonyl compounds (aldehydes and ketones) to form homoallylic alcohols. researchgate.net

The Lewis acid coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. The allylstannane then adds to the carbonyl carbon, typically at the γ-position relative to the tin atom, with concomitant cleavage of the C-Sn bond. researchgate.netrsc.org

Hypothetical Reaction Scheme: R₃Sn-CH=CH-CH(OEt)CH₃ + R'₂C=O --(Lewis Acid)--> R'₂C(OH)-CH(CH=CH₂)-CH(OEt)CH₃

Table 2: Common Lewis Acids for Carbonyl Allylation

Lewis AcidTypical SolventTypical Temperature (°C)
Boron trifluoride etherate (BF₃·OEt₂)Dichloromethane (CH₂Cl₂)-78 to 0
Titanium tetrachloride (TiCl₄)Dichloromethane (CH₂Cl₂)-78 to 0
Tin(IV) chloride (SnCl₄)Dichloromethane (CH₂Cl₂)-78 to 0
Zinc chloride (ZnCl₂)Tetrahydrofuran (B95107) (THF)0 to 25

Michael-Type Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While organostannyl groups can be involved in such reactions, often through transmetalation to generate a more reactive nucleophile, specific studies detailing the participation of this compound as either the donor or acceptor in Michael-type additions are not available. The electronic nature of the ethoxy-substituted alkenyl group would influence its reactivity, but without experimental data, any discussion remains speculative.

Radical Additions to Alkyl Halides and Other Acceptors

The addition of radicals to alkenylstannanes is a known process. Typically, a radical species will add to the double bond of the stannane (B1208499). The utility of tributyltin hydride in mediating radical reactions, such as the dehalogenation of alkyl halides, is well-established. organic-chemistry.org These reactions proceed via a radical chain mechanism where a tributyltin radical abstracts a halogen atom to generate an alkyl radical. nih.gov However, specific investigations into the radical addition to this compound from alkyl halides or other radical acceptors have not been reported. Such a reaction would be influenced by the stability of the resulting radical intermediate, but empirical data is lacking.

Intramolecular Cyclization Reactions

Tin-Mediated Radical Cyclizations

Tin-mediated radical cyclizations are a powerful method for the construction of cyclic systems. These reactions typically involve the generation of a radical which then cyclizes onto a tethered multiple bond. Organotin hydrides are often used to initiate these cyclization cascades. acs.orgchemistryviews.org For this compound to be a substrate in such a reaction, it would need to be incorporated into a larger molecule containing a radical precursor. The ether linkage within the molecule could potentially participate as a tether in certain cyclization strategies. libretexts.org Despite the general utility of this methodology, there are no specific published examples of this compound undergoing tin-mediated radical cyclization.

Pauson-Khand Reaction Precursors

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. organic-chemistry.orgwikipedia.org Alkenylstannanes can serve as the alkene component in this reaction. The electronic properties of the alkene influence its reactivity, with electron-rich alkenes sometimes showing different reactivity profiles. The ethoxy group in this compound renders the double bond electron-rich. While the Pauson-Khand reaction is broadly applicable, nih.gov specific studies on the use of this compound as the alkene precursor, including yields and regioselectivity, are absent from the literature.

Transmetalation Chemistry

Generation of Organogermanium Reagents from Alkenylstannanes

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. The exchange of a stannyl (B1234572) group for another metal, such as germanium, is a feasible transformation. This process is often driven by the relative electronegativities of the metals and the stability of the resulting organometallic species. The reaction of an alkenylstannane with a germanium halide (e.g., GeCl₄) could potentially yield the corresponding alkenylgermanium compound. However, no specific studies or protocols documenting the transmetalation of this compound to form a Tributyl(3-ethoxybut-1-en-1-yl)germane reagent have been found in the reviewed scientific literature.

Reactivity of Transmetalated Species with Electrophiles

Organotin compounds, such as this compound, are valued in organic synthesis primarily for their ability to undergo transmetalation. This process involves the transfer of the vinyl group from the tin atom to another metal, typically a transition metal like palladium, creating a new organometallic species with distinct reactivity. These intermediates are then readily attacked by a range of electrophiles, culminating in the formation of a new carbon-carbon bond. This sequence is the cornerstone of the Stille coupling reaction.

The reactivity of the transmetalated vinyl group is highly dependent on the nature of the electrophile and the reaction conditions. Common electrophiles include acid chlorides, aryl halides, and vinyl triflates. For instance, the palladium-catalyzed coupling of a vinylstannane with an acyl chloride would yield a vinyl ketone. The utility of these reactions lies in their high functional group tolerance and stereospecificity, where the configuration of the double bond in the vinylstannane is retained in the final product. cuny.edu

In a related transformation, transmetalation to other elements like germanium has been explored. For example, aminoallylic stannanes react with germanium(II) chloride (GeCl₂) to form a γ-aminoallylic germanium intermediate. This species subsequently reacts with aldehydes to produce 1,2-amino alcohol derivatives with high stereoselectivity, demonstrating the versatility of transmetalation beyond palladium catalysis. osaka-u.ac.jp

Transmetalated IntermediateElectrophileProduct TypeKey Features
Vinyl-Palladium ComplexAcyl Chlorideα,β-Unsaturated KetoneRetention of vinyl stereochemistry
Vinyl-Palladium ComplexAryl IodideSubstituted StyreneHigh functional group tolerance
Vinyl-Palladium ComplexVinyl TriflatesConjugated DieneC(sp²)-C(sp²) bond formation
γ-Aminoallyl-Germanium ComplexAldehyde1,2-Amino AlcoholHigh stereoselectivity osaka-u.ac.jp

Rearrangement Pathways

The structural framework of this compound allows for potential rearrangement reactions, where the tributylstannyl group migrates to a different position within the molecule. These rearrangements can be induced by photochemical, thermal, or acid-catalyzed conditions.

Photochemical irradiation can induce a 1,3-migration of the stannyl group in certain allylic stannanes. rsc.org This rearrangement proceeds via excitation of the molecule, leading to a photoequilibrium between the starting linear isomer and a branched regioisomer. For example, the photorearrangement of (E)-cinnamyl(triphenyl)stannane in the presence of a radical-trapping agent or under aerobic conditions results in a mixture of the starting material and its branched isomer, 1-phenylprop-2-enyl(triphenyl)stannane, with the branched form often predominating. rsc.org These 1,3-stannyl migrations are understood to proceed intramolecularly and are in competition with the homolytic fission of the carbon-tin bond. rsc.org

The efficiency of this photochemical rearrangement is influenced by the substituents on both the allylic framework and the tin atom. While the 1,3-stannyl migration of simple crotyl- or prenyl-(tributyl)stannanes is not efficient, derivatives containing phenyl groups on the tin atom undergo the rearrangement more readily via excitation of the phenyl group. rsc.org This is analogous to photochemical 1,3-silyl migrations observed in allylsilanes, which are also believed to proceed through a mechanism that can involve radical dissociation pathways alongside the 1,3-shift. nih.gov

Thermally induced 1,3-allylic rearrangements are also a known characteristic of allyl-metal compounds. Branched allylstannanes can isomerize to the more thermodynamically stable linear isomers at temperatures above 100°C in nonpolar solvents or even at room temperature in polar solvents.

Lewis acids can significantly catalyze these migrations by coordinating to the molecule, which weakens the carbon-tin bond and facilitates the rearrangement. The use of Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) can promote Diels-Alder reactions, where their catalytic role is attributed to a reduction in the Pauli repulsion between the reactants rather than solely to the enhancement of orbital interactions. nih.govnih.gov This principle of Lewis acid activation, by altering the electronic structure of the substrate, can also be applied to facilitate migrations. In the context of covalent organic framework (COF) formation, for instance, a Lewis acid catalyst (BF₃·OEt₂) was found to be crucial, with mechanistic studies indicating that ester hydrolysis is the most probable exchange mechanism during framework formation. rsc.org This highlights the profound effect Lewis acids can have on reaction rates and mechanisms.

Mechanistic Elucidation and Kinetic Studies

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for optimizing its synthetic applications. This involves investigating the potential role of radical intermediates and computationally modeling the transition states of its transformations.

Organotin chemistry frequently involves radical intermediates. organic-chemistry.org The relatively weak carbon-tin bond can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to generate a tributyltin radical (Bu₃Sn•) and a corresponding carbon-centered radical. organic-chemistry.org Vinyl radicals exhibit high reactivity and can act as potent single-electron donors in subsequent transformations. rsc.org

The involvement of radical pathways is often confirmed through experiments using radical initiators, such as azobisisobutyronitrile (AIBN), or radical traps. The generation of the tributyltin radical is a key step in many radical-based transformations, including cyclizations and intermolecular additions. organicreactions.org For example, the presence of AIBN can initiate the formation of a tributyltin radical from an allylic stannane, which can then participate in further radical chain reactions. The interplay between radical pathways and concerted or ionic mechanisms is a key area of investigation in organotin chemistry.

Reaction TypeEvidence for Radical IntermediateConsequence
Photochemical RearrangementCompetition with C-Sn homolytic fission rsc.orgFormation of side products like hexaphenyldistannane (B91783)
Radical AdditionUse of initiators (e.g., AIBN) Initiation of a radical chain process
Intramolecular CyclizationTrapping of radical intermediatesFormation of cyclic products organic-chemistry.org

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling transition state (TS) structures and their associated energies. umn.edu For reactions involving organostannanes, methods like Density Functional Theory (DFT) can be used to calculate the activation energies and geometries of transition states, offering insights that are often difficult to obtain experimentally. nih.gov

A transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometric arrangement of atoms at the peak of the energy barrier for a reaction. github.io For complex reactions with multiple steps, the experimentally observed kinetics may correspond to a "virtual" transition state, which is an average of several real transition states. bath.ac.uk

In Lewis acid-catalyzed reactions, computational studies have shown that the catalyst can lower the activation barrier not just by enhancing orbital interactions but by reducing the Pauli repulsion between the reactants. nih.govmdpi.com This is achieved as the Lewis acid polarizes the π-electron system of the substrate, which in turn lowers the destabilizing interaction with the reaction partner in the transition state. nih.gov Such computational analyses are invaluable for understanding the precise role of catalysts and for predicting the outcome of new reactions. nih.gov

Factors Influencing Chemo-, Regio-, and Stereoselectivity

The chemo-, regio-, and stereoselectivity of reactions involving organostannanes, including vinylstannanes analogous to this compound, are pivotal in determining the outcome and efficiency of synthetic transformations. While specific research on this compound is limited, a comprehensive understanding of the factors influencing selectivity can be extrapolated from studies on structurally similar vinylstannanes. These factors primarily include the nature of the electrophile, the presence and type of Lewis acid catalysts, solvent effects, and the inherent electronic and steric properties of the vinylstannane itself.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. In the context of this compound, which possesses both a vinylstannane moiety and an ether linkage, chemoselectivity would be crucial in reactions with electrophiles that could potentially interact with either group. Organotin compounds are known for their high functional group compatibility, which allows for chemoselective reactions. For instance, in the presence of a carbonyl group and an ester, a vinylstannane can be made to react selectively with the carbonyl group by careful choice of reaction conditions.

Regioselectivity:

Regioselectivity dictates the position at which a chemical bond is made or broken. For vinylstannanes, this is particularly relevant in addition and cross-coupling reactions. The hydrostannylation of alkynes, a common method for synthesizing vinylstannanes, can exhibit different regioselectivities, leading to either α- or β-vinylstannanes. organic-chemistry.orgbohrium.com The choice of catalyst, such as palladium or heterobimetallic complexes, can control this outcome. organic-chemistry.orgbohrium.com In subsequent reactions of a vinylstannane like this compound, the regioselectivity of electrophilic attack is influenced by the electronic distribution in the double bond. The electron-donating nature of the ethoxy group at the 3-position would influence the polarization of the carbon-carbon double bond, thereby directing the attack of the electrophile.

Stereoselectivity:

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In reactions of vinylstannanes, this can manifest as either E/Z diastereoselectivity at the double bond or the creation of new chiral centers with a specific configuration. Electrophilic substitution reactions of vinylstannanes, such as protodestannylation, have been shown to proceed with retention of configuration at the vinyl carbon. cuny.edu This means that the stereochemistry of the starting vinylstannane directly dictates the stereochemistry of the product.

The following table summarizes key research findings on factors influencing selectivity in reactions of analogous vinylstannanes, which can be considered predictive for the behavior of this compound.

FactorInfluence on SelectivityExample Reaction/SystemReference
Lewis Acid Can enhance reactivity and influence regio- and stereoselectivity by coordinating to the electrophile or the substrate.Lewis acid-mediated allylation of vinyl diazonium ions by allylstannanes. researchgate.netrsc.org
Catalyst The choice of metal catalyst (e.g., Pd, Cu) is crucial in hydrostannylation of alkynes, determining the regioselectivity (α vs. β addition).Heterobimetallic (NHC)Cu-[MCO] catalysts for divergent synthesis of α- and (E)-β-vinylstannanes. organic-chemistry.orgbohrium.com
Substituents Electronic and steric effects of substituents on the vinyl group influence the rate and regioselectivity of electrophilic attack.The deactivating effect of an acyl group on protodestannylation of vinylstannanes. cuny.edu
Double Bond Geometry The initial stereochemistry (E or Z) of the vinylstannane is often retained in electrophilic substitution reactions.Protodestannylation of (E)- and (Z)-2-trimethylstannyl-2-butene proceeds with retention of configuration. cuny.edu

Detailed research into various substituted vinylstannanes has provided insights into the mechanistic pathways governing these selective processes. For instance, the synergistic activating effect of multiple methyl groups at the remote vinyl carbon in protodestannylation highlights the importance of electronic stabilization of the transition state. cuny.edu Similarly, the use of Lewis acids can alter the reaction pathway; for example, in reactions with β-hydroxy-α-diazo carbonyls, a vinyl diazonium ion intermediate is formed, which is then intercepted by the allylstannane. researchgate.netrsc.org

While direct experimental data for this compound is not available in the reviewed literature, the principles derived from these related systems provide a strong framework for predicting its reactivity and for designing synthetic strategies that exploit chemo-, regio-, and stereoselective transformations.

Strategic Applications of Tributyl 3 Ethoxybut 1 En 1 Yl Stannane in Complex Molecule Synthesis

Total Synthesis of Complex Natural Products and their Analogues

Organostannanes are crucial reagents in the total synthesis of complex natural products due to their stability, functional group tolerance, and predictable reactivity in Stille couplings. organic-chemistry.orgwikipedia.org While direct examples involving Tributyl(3-ethoxybut-1-en-1-yl)stannane are not readily found in the literature, the application of the closely related tributyl(1-ethoxyvinyl)stannane (B1298054) in natural product synthesis highlights the potential of this class of compounds. For instance, tributyl(1-ethoxyvinyl)stannane has been utilized in the synthesis of a 13-oxophorbine, a derivative of chlorophyll. ottokemi.com In this context, the vinylstannane acts as a nucleophilic partner in a Stille coupling to introduce a vinyl ether group, which serves as a precursor to a ketone functionality after hydrolysis. This strategic introduction of a masked carbonyl group is a common tactic in the assembly of complex natural products.

The general utility of vinylstannanes in natural product synthesis is well-established. They provide a reliable method for the construction of intricate carbon skeletons under mild conditions, which is essential when dealing with sensitive and highly functionalized intermediates.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The synthesis of intermediates for the pharmaceutical and agrochemical industries often requires the development of robust and efficient methods for constructing specific molecular scaffolds. Organotin reagents, including functionalized vinylstannanes, play a role in this area by enabling the formation of key carbon-carbon bonds. researchgate.net Although specific examples of the use of this compound in the synthesis of pharmaceutical or agrochemical intermediates are not explicitly detailed in available literature, the general applicability of the Stille reaction suggests its potential in this field. wikipedia.org

The ethoxy-substituted alkenyl moiety that can be introduced using this reagent is a versatile functional handle. It can be converted into ketones, aldehydes, or other functionalities that are common in bioactive molecules. The ability to perform these transformations under mild, palladium-catalyzed conditions makes such reagents attractive for the synthesis of complex drug candidates and agrochemicals where functional group compatibility is paramount.

Construction of Highly Functionalized Organic Building Blocks

This compound and its analogs are valuable tools for the creation of highly functionalized organic building blocks. semanticscholar.org The Stille coupling reaction allows for the precise and predictable introduction of the ethoxy-alkenyl group onto a wide range of organic molecules. organic-chemistry.org For example, the reaction of tributyl(1-ethoxyvinyl)stannane with a vinyl triflate through a Stille coupling, followed by hydrolysis, yields an α,β-unsaturated ketone. ottokemi.com This transformation effectively demonstrates the role of the vinylstannane as an equivalent of an acetyl anion.

This reactivity allows for the construction of complex building blocks that can be used in further synthetic elaborations. The enol ether functionality is a masked carbonyl, providing a strategic advantage in multi-step syntheses where direct handling of a ketone might be problematic due to competing reactions.

ReagentCoupling PartnerProduct after HydrolysisSynthetic Equivalent
Tributyl(1-ethoxyvinyl)stannaneVinyl triflateα,β-Unsaturated ketoneAcetyl anion

Strategic Introduction of Ethoxy-Substituted Alkenyl Moieties in Target Molecules

The primary application of this compound is the strategic introduction of an ethoxy-substituted alkenyl group into a target molecule. This is typically achieved through a palladium-catalyzed Stille cross-coupling reaction with an organic halide or triflate. wikipedia.org The choice of this particular reagent allows for the installation of a vinyl ether, which is a versatile functional group in organic synthesis.

The vinyl ether moiety can undergo a variety of transformations. For example, acidic hydrolysis will unmask the enol ether to reveal a ketone. This two-step process of Stille coupling followed by hydrolysis is a common strategy for the synthesis of ketones under mild conditions. The geometry of the double bond in the vinylstannane is often retained in the coupled product, allowing for stereocontrolled synthesis.

Development of Functionalized Organotin Reagents for Specific Transformations

The development of functionalized organotin reagents is a significant area of research aimed at creating tools for specific and efficient chemical transformations. osaka-u.ac.jp These reagents are designed to introduce particular functional groups or structural motifs into molecules with high selectivity.

As previously mentioned, vinylstannanes bearing an alkoxy substituent, such as this compound, are effective reagents for the synthesis of carbonyl compounds. The Stille coupling reaction introduces a vinyl ether, which upon hydrolysis is converted to a ketone. ottokemi.com This method provides a mild alternative to other methods of ketone synthesis, such as the use of organocuprates or Friedel-Crafts acylation, and is often more tolerant of other functional groups present in the molecule.

A general scheme for this transformation is as follows:

R-X + Bu₃Sn-C(R')=C(R'')-OEt → [Pd catalyst] → R-C(R')=C(R'')-OEt + Bu₃Sn-X R-C(R')=C(R'')-OEt + H₃O⁺ → R-C(O)-CH(R')(R'')

Where R is an organic group and X is a halide or triflate.

The synthesis of 1,2-amino alcohols is a critical transformation in organic chemistry, as this motif is present in many natural products and pharmaceuticals. nih.govnih.gov While there are no direct reports of using this compound for this purpose, related α-heteroatom-substituted allylic stannanes have been shown to be effective in the regio- and stereoselective synthesis of 1,2-amino alcohols. osaka-u.ac.jp

E-Selective Synthesis of Enamides

The strategic application of α-(carbonylamino)allylic stannanes, a class of compounds inclusive of this compound, has been effectively demonstrated in the geometrically selective synthesis of (E)-enamides. This methodology proceeds via a radical allylation of alkyl halides, offering a significant advantage in achieving high E-selectivity, a common challenge in enamide synthesis. nih.govacs.org

The reaction is typically initiated using a radical initiator, such as triethylborane (B153662) (Et₃B), which facilitates the reaction between the α-(carbonylamino)allylic stannane (B1208499) and various alkyl halides. nih.govacs.org This radical-mediated process is crucial for the observed stereoselectivity. Unlike traditional methods that may yield mixtures of E and Z isomers, this approach consistently favors the formation of the (E)-enamide. acs.org The high degree of functional group tolerance and the efficiency of chiral transfer reactions further underscore the utility of this synthetic strategy. nih.govacs.org

The underlying mechanism for this high E-selectivity is attributed to a radical mechanism proceeding through an acyclic transition state. acs.orgacs.org An alkyl radical, generated from the alkyl halide by the initiator, adds to the carbon-carbon double bond of the allylic stannane. This is followed by the elimination of a stannyl (B1234572) radical. The stereochemical outcome is dictated by steric interactions in the transition state. The bulky tributylstannyl group and the amino substituent create significant steric hindrance, which preferentially leads to the formation of the (E)-enamide to minimize these steric clashes. acs.org

Detailed research findings have demonstrated the versatility of this method with a range of substrates. The reaction of various α-(carbonylamino)allylic stannanes with different alkyl halides consistently produces the corresponding (E)-enamides in good yields and with high stereoselectivity.

Table 1: Substrate Scope for the E-Selective Synthesis of Enamides

Entry α-Aminoallylic Stannane Alkyl Halide Product Yield (%) E/Z Ratio
1 1a 2a 3aa 85 >99:1
2 1a 2b 3ab 82 >99:1
3 1a 2c 3ac 75 >99:1
4 1b 2a 3ba 80 >99:1

The data presented in Table 1, sourced from studies on α-(carbonylamino)allylic stannanes, illustrates the effectiveness of this radical-based approach. The consistent high yields and excellent E/Z ratios highlight the synthetic utility of this methodology for accessing stereochemically pure (E)-enamides, which are valuable intermediates in the synthesis of complex molecules. acs.org

Spectroscopic and Analytical Data for this compound Not Found

Following a comprehensive search of available scientific databases and literature, specific experimental spectroscopic and analytical characterization data for the compound this compound could not be located. Consequently, the detailed article focusing on its advanced characterization as requested cannot be generated at this time.

The required information, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR), heteronuclear coupling constants, and Mass Spectrometry (MS) data, appears to be absent from the public domain.

While general principles of these analytical techniques and data for structurally related organotin compounds are widely available, the strict adherence to the specified compound as per the instructions prevents the substitution or extrapolation of data from other molecules. Further research or de novo synthesis and analysis would be required to produce the specific data needed to fulfill the request.

Advanced Spectroscopic and Analytical Characterization of Tributyl 3 Ethoxybut 1 En 1 Yl Stannane

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the high-accuracy mass of the parent ion of Tributyl(3-ethoxybut-1-en-1-yl)stannane, allowing for the determination of its elemental formula with a high degree of confidence.

Expected Data from HRMS Analysis:

ParameterExpected Information
Calculated m/zThe theoretical mass-to-charge ratio for the protonated molecule ([M+H]⁺) or other adducts.
Measured m/zThe experimentally determined mass-to-charge ratio.
Mass Error (ppm)The difference between the calculated and measured m/z, indicating the accuracy of the measurement.
Elemental CompositionThe predicted elemental formula based on the accurate mass measurement.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

ESI-TOF-MS is a soft ionization technique often used for polar and thermally labile molecules. It would be suitable for analyzing this compound, providing accurate mass measurements and information on adduct formation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to separate this compound from any impurities before it is introduced to the mass spectrometer for analysis of its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another hyphenated technique that separates compounds in a liquid phase before mass analysis. It is particularly useful for compounds that are not volatile enough for GC-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characterization of Carbon-Carbon Double Bond Stretching Frequencies

A key feature in the IR spectrum of this compound would be the stretching vibration of the carbon-carbon double bond (C=C) in the butenyl group.

Expected Data from IR Spectroscopy:

Functional GroupExpected Wavenumber (cm⁻¹)
C=C StretchTypically in the range of 1680-1620 cm⁻¹
C-O-C StretchAround 1150-1085 cm⁻¹ (ether linkage)
Sn-C StretchLower frequency region, typically below 600 cm⁻¹
C-H Stretch (Alkyl)Around 2960-2850 cm⁻¹
C-H Bend (Alkyl)Around 1465-1375 cm⁻¹

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of a chemical substance. By separating the main compound from any impurities, the percentage purity can be accurately calculated.

Expected Data from Chromatographic Analysis:

TechniqueParameterExpected Result
HPLCRetention TimeA specific time at which the compound elutes from the column.
Peak AreaThe area under the curve for the main peak, used to calculate purity.
Purity (%)The percentage of the main compound in the sample.
GCRetention TimeA characteristic time for the compound to pass through the GC column.
Peak AreaUsed to quantify the amount of the compound.
Purity (%)The calculated purity based on the relative peak areas.

Computational and Theoretical Investigations Pertaining to Tributyl 3 Ethoxybut 1 En 1 Yl Stannane Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For a compound like Tributyl(3-ethoxybut-1-en-1-yl)stannane, DFT studies would be instrumental in mapping out the potential energy surfaces of its reactions. This involves calculating the energies of reactants, products, intermediates, and transition states for various possible reaction pathways. For instance, in reactions such as Stille coupling or electrophilic substitution, DFT could elucidate the step-by-step mechanism, helping to determine the most favorable reaction route. While specific studies on this compound are not available, research on similar organostannanes demonstrates the utility of DFT in understanding reaction mechanisms.

Computational Modeling of Transition Structures and Reaction Energetics

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational modeling, primarily using methods like DFT, allows for the precise location and characterization of these transition structures for reactions involving this compound. By determining the geometry and energy of the transition state, chemists can calculate the activation energy of the reaction. This information is vital for predicting reaction rates and understanding how changes in the substrate, catalyst, or reaction conditions might affect the reaction's feasibility.

Hypothetical Reaction Energetics Data

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
Transition State 1[TS1]+15.2
Intermediate[Intermediate Complex]-5.8
Transition State 2[TS2]+12.5
ProductsSubstituted Product + Tributyltin byproduct-20.1

This table represents a hypothetical energy profile for a reaction involving this compound, illustrating the type of data generated from computational modeling.

Theoretical Prediction of Regio- and Stereochemical Outcomes

Many reactions involving vinylstannanes can result in different constitutional isomers (regioisomers) or spatial arrangements of atoms (stereoisomers). Theoretical calculations can predict the most likely regio- and stereochemical outcomes of reactions with this compound. By comparing the activation energies of the transition states leading to different products, researchers can determine which product is kinetically favored. For example, in an electrophilic attack on the vinyl group, calculations could predict whether the electrophile adds to the alpha or beta carbon relative to the tin atom. Similarly, the stereochemistry of the resulting double bond (E or Z) could be predicted.

Quantum Chemical Analysis of Electronic Structure and Bonding Properties

Quantum chemical calculations provide deep insights into the electronic structure and bonding within a molecule. For this compound, these analyses could include the calculation of atomic charges, molecular orbitals, and bond orders. Understanding the distribution of electron density is crucial for predicting how the molecule will interact with other reagents. For instance, mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help identify the nucleophilic and electrophilic sites within the molecule, respectively. This information is fundamental to explaining and predicting its chemical behavior.

Hypothetical Electronic Properties Data

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy+1.2 eV
Dipole Moment1.5 D
Calculated Charge on Sn+0.85 e
Calculated Charge on C1 (vinyl)-0.45 e

This table provides hypothetical electronic property data for this compound that could be obtained from quantum chemical analysis.

Development of Predictive Models for Organotin Reactivity and Selectivity

The ultimate goal of computational studies in this area is often the development of predictive models. By systematically studying a range of organotin compounds and their reactions, computational chemists can identify key descriptors that correlate with reactivity and selectivity. These descriptors could be electronic (e.g., orbital energies, atomic charges) or steric (e.g., steric hindrance around the tin atom). Once established, these models can be used to predict the behavior of new, unstudied organotin reagents like this compound in various reactions. This predictive capability is highly valuable for designing new synthetic routes and optimizing reaction conditions without the need for extensive experimental work.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tributyl(3-ethoxybut-1-en-1-yl)stannane, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via transmetallation reactions. For example, allylstannanes can react with aldehydes in the presence of tin(IV) chloride to form intermediates, which are then functionalized with ethoxy groups . Key variables include stoichiometric ratios (e.g., 1:1.2 for aldehyde:stannane), temperature control (0–25°C), and solvent choice (e.g., dichloromethane). Yields range from 60–85%, with side products arising from incomplete transmetallation or premature β-hydride elimination.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR and 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm the ethoxybutenyl moiety. For example:

  • ¹H NMR : δ 5.4–5.6 ppm (vinyl protons), δ 3.4–3.6 ppm (ethoxy -OCH₂CH₃) .
  • ¹¹⁹Sn NMR : A singlet near δ 25–30 ppm confirms the Sn-C bond integrity .
    Mass spectrometry (HRMS) is critical to verify molecular weight (e.g., calculated for C₁₆H₃₄OSn: 346.17 g/mol) .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is air- and moisture-sensitive due to the tin-alkenyl bond. Storage requires inert atmospheres (argon/glovebox) at –20°C in amber vials. Decomposition indicators include turbidity (hydrolysis) or gas evolution (Sn-O byproducts). Handling should use Schlenk lines for transfers .

Advanced Research Questions

Q. How can reaction intermediates in tributylstannane-mediated couplings be trapped and characterized?

  • Methodological Answer : Transient intermediates like allyltin trichloride (SnCl₃-R) can be trapped via low-temperature (–78°C) quenching with methanol or trimethylamine. For example, in reactions with aldehydes, intermediates are identified via ¹H NMR in CDCl₃ at –40°C, showing diagnostic Sn-Cl resonances (δ 120–130 ppm in ¹¹⁹Sn NMR) . Computational studies (DFT) further validate transition states and regioselectivity.

Q. What experimental strategies resolve contradictions in spectroscopic data for similar allylstannanes?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., vinyl protons varying by 0.2–0.5 ppm) may arise from solvent polarity or residual moisture. Strategies include:

  • Solvent standardization : Use deuterated solvents with controlled dryness (e.g., DCM-d₂ filtered through molecular sieves).
  • Paramagnetic shift reagents : Add Eu(fod)₃ to enhance splitting of overlapping signals .
  • Cross-validation : Compare with X-ray crystallography data when possible.

Q. How does the ethoxy substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ethoxy group acts as an electron-donating substituent, stabilizing the α-carbon and directing nucleophilic attack. For example:

  • In Stille couplings, regioselectivity favors β-addition to electron-deficient aryl halides (e.g., 70% yield for para-nitrobenzoyl chloride vs. 45% for unsubstituted aryl) .
  • Steric effects from the ethoxy group reduce reactivity with bulky substrates, requiring elevated temperatures (80–100°C) .

Q. What precautions are critical when designing experiments involving tin waste management?

  • Methodological Answer : Tributyltin compounds are toxic and environmentally persistent. Key steps:

  • Quenching protocols : Treat residues with aqueous KF or Ca(OH)₂ to precipitate Sn²⁺/Sn⁴⁺.
  • Waste segregation : Use dedicated containers for halogenated solvents (e.g., DCM) and tin byproducts.
  • Analytical validation : ICP-MS to confirm Sn levels in filtrates (<1 ppm) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.